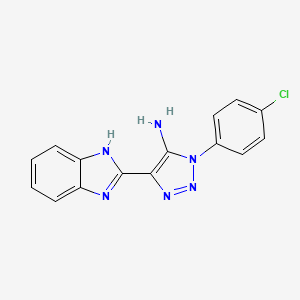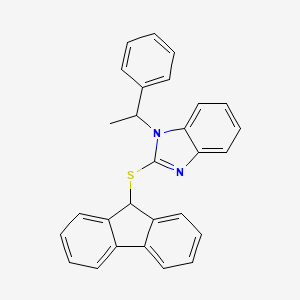![molecular formula C23H17Cl2NO3 B4331435 N-[4-(1-benzofuran-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4331435.png)
N-[4-(1-benzofuran-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Overview
Description
N-[4-(1-benzofuran-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and reduce side reactions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2NO3/c1-14(28-21-11-8-17(24)13-19(21)25)23(27)26-18-9-6-15(7-10-18)22-12-16-4-2-3-5-20(16)29-22/h2-14H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGJNHNSTIFVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-dimethoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B4331363.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-bromopyridin-2-yl)propanamide](/img/structure/B4331372.png)
![3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4331374.png)
![3-(4-fluoroanilino)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4331385.png)
![N-dibenzo[b,d]furan-3-yl-N'-(9H-xanthen-9-yl)urea](/img/structure/B4331402.png)
![ethyl (2E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoate](/img/structure/B4331410.png)
![1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4331412.png)
![1-[2-(BENZYLSULFANYL)BENZOYL]-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE](/img/structure/B4331417.png)
![METHYL (2E)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOATE](/img/structure/B4331420.png)
![2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE](/img/structure/B4331431.png)

![1-{4-methyl-3-[(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B4331439.png)
![3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B4331442.png)
